An In-Depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS No. 185388-85-6). This molecule is of significant interest to the pharmaceutical and agrochemical industries, primarily due to the strategic incorporation of the trifluoromethoxy (-OCF3) group onto a versatile indanone scaffold. The trifluoromethoxy group is a powerful bioisostere that can enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, details the compound's chemical identity, summarizes its key physical properties, outlines robust experimental protocols for its characterization, and discusses the implications of its physicochemical profile for research and development.
Introduction: The Strategic Value of a Fluorinated Indanone
The Indanone Scaffold in Medicinal Chemistry
The 2,3-dihydro-1H-inden-1-one, or indanone, core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable template for constructing molecules that can interact with a wide range of biological targets. Indanones are key intermediates in the synthesis of numerous biologically active compounds, including selective androgen receptor modulators and various heterocyclic systems.[2][3] The ability to functionalize both the aromatic ring and the aliphatic portion of the indanone skeleton allows for fine-tuning of a molecule's steric and electronic properties to achieve desired pharmacological effects.
The Trifluoromethoxy Group: A Key Enabler in Modern Drug Design
The substitution of hydrogen atoms or methyl groups with trifluoromethoxy (-OCF3) groups has become a cornerstone of modern drug design.[1] This functional group imparts several advantageous properties:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often leads to an increased in vivo half-life and improved bioavailability.
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Increased Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π value ≈ +1.04), which can significantly improve a compound's ability to cross cellular membranes and the blood-brain barrier.
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Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, altering ionization states at physiological pH and thereby influencing receptor binding and solubility.
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Unique Conformational Effects: The steric bulk and electronic nature of the group can enforce specific molecular conformations that may be optimal for target engagement.
By incorporating this group at the 6-position of the indanone ring, 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is engineered to leverage these benefits, making it a highly valuable building block for novel therapeutic agents.
Chemical Identity
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IUPAC Name: 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
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CAS Number: 185388-85-6
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Molecular Formula: C₁₀H₇F₃O₂[4]
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SMILES: C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F[4]
Core Physicochemical Properties
A summary of the known and predicted physicochemical data for 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is presented below. The lack of experimentally determined values for properties like melting and boiling points in public databases highlights the need for the robust characterization protocols detailed in Section 4.0.
| Property | Value | Source |
| Molecular Weight | 216.16 g/mol | American Elements[4] |
| Appearance | Not specified | American Elements[4] |
| Melting Point | Not available | American Elements[4] |
| Boiling Point | Not available | American Elements[4] |
| Density | Not available | American Elements[4] |
| Predicted Boiling Point | ~250 °C (Predicted for the related alcohol) | ChemicalBook[5] |
| Predicted Density | ~1.4 g/cm³ (Predicted for the related alcohol) | ChemicalBook[5] |
The high lipophilicity conferred by the trifluoromethoxy group suggests that this compound will exhibit excellent solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, while demonstrating poor solubility in aqueous media. This property is a critical consideration for selecting appropriate solvent systems for reaction chemistry, purification, and formulation.
Spectroscopic and Analytical Characterization (Predicted)
While specific spectra for this compound are not publicly available, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.[6]
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region (δ 7.2-7.8 ppm): Three signals are expected. A doublet corresponding to the proton at C7, a doublet for the proton at C4, and a singlet-like signal for the proton at C5. The electron-withdrawing nature of the -OCF₃ and carbonyl groups will influence these shifts.
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Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected, corresponding to the two methylene groups (-CH₂-) at positions C2 and C3. The protons at C2, adjacent to the carbonyl, will likely appear further downfield.
-
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¹³C NMR (100 MHz, CDCl₃):
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Carbonyl Carbon (δ > 195 ppm): A characteristic signal for the ketone C=O.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons.
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Trifluoromethoxy Carbon (δ ~120 ppm): A quartet (J ≈ 257 Hz) due to coupling with the three fluorine atoms.
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Aliphatic Carbons (δ 25-40 ppm): Two signals for the methylene carbons at C2 and C3.
-
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¹⁹F NMR (376 MHz, CDCl₃):
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A single, sharp singlet is expected (δ -58 to -60 ppm), characteristic of the -OCF₃ group. The absence of other fluorine-containing moieties simplifies the spectrum, making ¹⁹F NMR an excellent tool for monitoring reactions and assessing purity.
-
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Mass Spectrometry (EI-MS):
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The molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely involve the loss of CO (m/z = 188) and subsequent rearrangements of the indanone core.
-
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Infrared (IR) Spectroscopy:
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A strong, sharp absorption band between 1690-1715 cm⁻¹ corresponding to the C=O stretch of the aromatic ketone.
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Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
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C-O stretching bands associated with the ether linkage.
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Experimental Protocols for Physicochemical Analysis
To ensure the trustworthiness and validity of research data, the following self-validating protocols are recommended for the comprehensive characterization of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
Diagram: Workflow for Comprehensive Physicochemical Characterization
Caption: Logical workflow for the complete physicochemical analysis of a new chemical entity.
Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)
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Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice due to the compound's lipophilic nature. A C18 stationary phase provides excellent retention, while a UV detector is suitable for the chromophoric indanone system.
-
Methodology:
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System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 40% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 5 µL.
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Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL.
-
Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
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Protocol for Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It also reveals other thermal events such as phase transitions or decomposition.
-
Methodology:
-
System: TA Instruments Q2000 DSC or equivalent.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and enthalpy of fusion (J/g) should also be recorded.
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Synthesis and Applications in Drug Discovery
Synthetic Pathways
The synthesis of substituted 1-indanones is well-established in the literature. A common and effective approach is the intramolecular Friedel-Crafts acylation.[7] For 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, a plausible route would involve the cyclization of 3-(4-(trifluoromethoxy)phenyl)propanoic acid or its corresponding acid chloride, using a strong acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[7]
Diagram: Influence of the Trifluoromethoxy Group on Drug Properties
Caption: Key impacts of the trifluoromethoxy group in medicinal chemistry.
Potential Applications
The combination of the indanone scaffold and the trifluoromethoxy group makes this compound a highly attractive starting point for drug discovery programs targeting a variety of diseases. Given the known activities of related fluorinated molecules, potential therapeutic areas include:
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Oncology: As a precursor for kinase inhibitors or receptor antagonists.[8]
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Neuroscience: For the development of agents targeting CNS disorders, where blood-brain barrier penetration is essential.
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Metabolic Diseases: As a building block for modulators of nuclear receptors.
The presence of the ketone functional group provides a convenient handle for further chemical modification, such as reductive amination to introduce diverse side chains or conversion to other heterocyclic systems.
Conclusion
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical entity of high strategic value for modern chemical research, particularly in drug discovery. Its physicochemical profile is dominated by the effects of the trifluoromethoxy group, which imparts high lipophilicity and metabolic stability. While publicly available experimental data is scarce, its properties can be reliably predicted and must be confirmed using the rigorous analytical protocols outlined in this guide. The insights provided herein are intended to empower researchers to fully leverage the potential of this versatile fluorinated building block in the development of next-generation therapeutics and advanced materials.
References
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American Elements. (n.d.). 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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Supporting Information for a relevant chemical synthesis. (n.d.). Retrieved from [Link]
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Ali, M. A., et al. (2011). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1045. Retrieved from [Link]
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Ferreira, B. R. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7854. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2015). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6. Retrieved from [Link]
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Hughes, L., et al. (2021). Discovery of (R)‑6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-[4][5][9]triazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET. ACS Publications. Retrieved from [Link]
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Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]
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